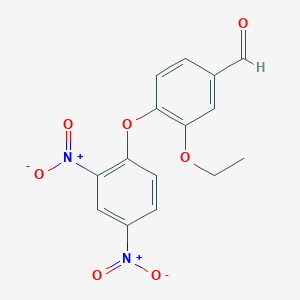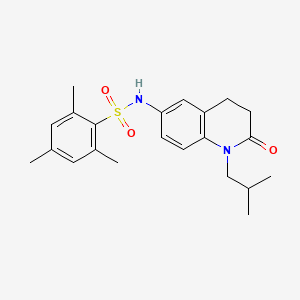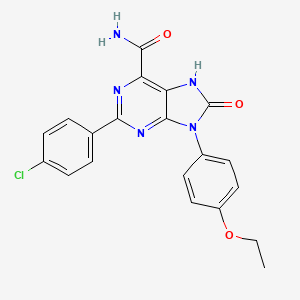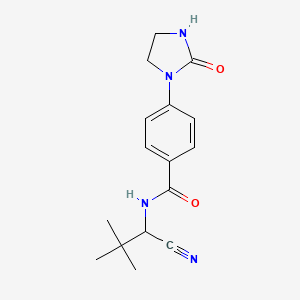
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
COX-2 Inhibitory Activity
This compound has been found to have COX-2 inhibitory activity . The COX-2 inhibition screening assay revealed that 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide had a maximum COX-2 inhibition (47.1%), at a concentration of 20 μM . This suggests that it could potentially be used in the treatment of conditions where COX-2 inhibition is beneficial, such as inflammatory diseases.
Dihydrofolate Reductase (DHFR) Inhibition
Another application of this compound is as a dihydrofolate reductase (DHFR) inhibitor . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for DNA synthesis. Therefore, DHFR inhibitors can be used as antimicrobial and antitumor agents .
Antimicrobial Activity
The compound has been found to have antimicrobial activity . Some of the synthesized compounds showed significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .
Antifungal Activity
In addition to its antimicrobial activity, the compound also has antifungal activity . This suggests that it could potentially be used in the treatment of fungal infections .
Anticancer Activity
The compound has been found to have anticancer activity . The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms, such as cell cycle arrest in the G1 phase .
Anti-inflammatory Activity
Given its COX-2 inhibitory activity, the compound could potentially be used for its anti-inflammatory activity . This could make it useful in the treatment of various inflammatory diseases .
Mecanismo De Acción
Target of Action
The primary targets of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide are the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of impulse transmissions at cholinergic synapses .
Mode of Action
This compound interacts with its targets by exhibiting potent, reversible, and competitive inhibitory action . It binds to the active sites of the MAO and ChE enzymes, preventing them from catalyzing their respective reactions . This results in an increase in the levels of monoamine neurotransmitters and acetylcholine in the nervous system .
Biochemical Pathways
The inhibition of MAO and ChE enzymes affects several biochemical pathways. The increased levels of monoamine neurotransmitters can enhance signal transmission in pathways involving these neurotransmitters. Similarly, the increased acetylcholine levels can enhance signal transmission at cholinergic synapses .
Pharmacokinetics
The drug-likeness predicted by swissadme and osiris property explorer showed that the most potent compounds obey lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels. By inhibiting MAO and ChE enzymes, the compound increases the levels of monoamine neurotransmitters and acetylcholine in the nervous system . This can lead to enhanced signal transmission in the nervous system, potentially alleviating symptoms of neurological disorders .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the presence of other drugs, the physiological state of the individual, and genetic factors.
Propiedades
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-27-17-9-7-16(8-10-17)24-19(21-22-23-24)13-20-28(25,26)18-11-6-14-4-2-3-5-15(14)12-18/h2-12,20H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQAYEWIBQILBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B2819640.png)

![N-(2-chlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2819642.png)


![2-Hydrazinyl-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2819646.png)




![8-(4-Chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2819656.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2819657.png)
